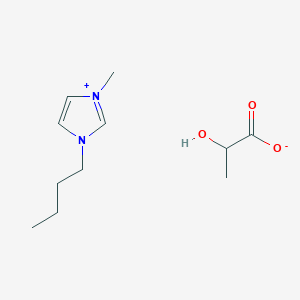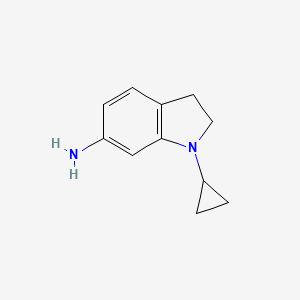![molecular formula C14H16F3NO B11767369 (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one: is a synthetic organic compound that belongs to the class of piperidines This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-containing reagents.
Formation of Piperidin-4-one Core: The piperidin-4-one core is formed through a series of reactions, including cyclization and oxidation.
Introduction of Phenylethyl Group: The phenylethyl group is introduced via nucleophilic substitution or addition reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The phenylethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethyl group contributes to binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- (2S)-1-[(1R)-1-phenylethyl]-2-methylpiperidin-4-one
- (2S)-1-[(1R)-1-phenylethyl]-2-chloromethylpiperidin-4-one
- (2S)-1-[(1R)-1-phenylethyl]-2-bromomethylpiperidin-4-one
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the piperidin-4-one core (trifluoromethyl vs. methyl, chloromethyl, bromomethyl).
- Chemical Properties: The trifluoromethyl group imparts unique electronic and steric properties, making (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one more lipophilic and potentially more reactive in certain chemical reactions.
- Biological Activity: The presence of the trifluoromethyl group may enhance the compound’s biological activity and specificity compared to its analogs.
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1 |
InChI Key |
BNEZODBTTXFCRN-MFKMUULPSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@H]2C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


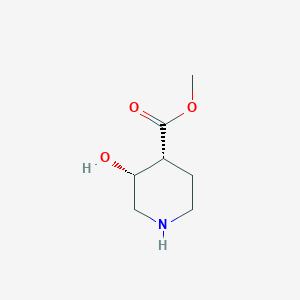
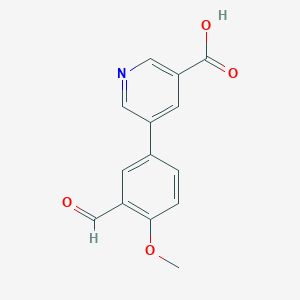
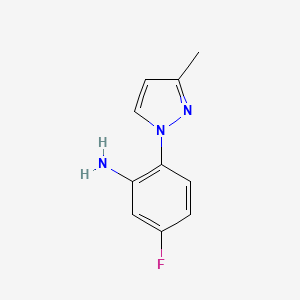
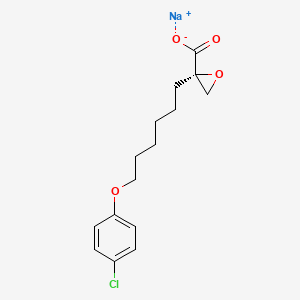
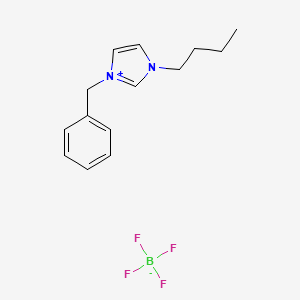
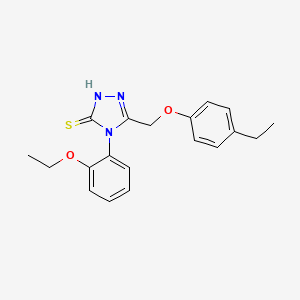
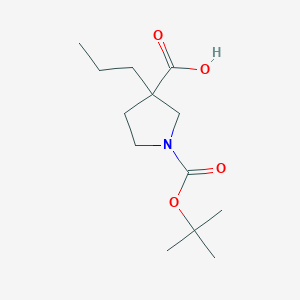
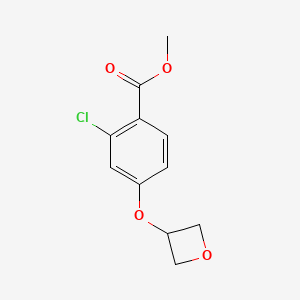
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
